molecular formula C22H25NO3 B3900985 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

Katalognummer: B3900985
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: VXWCYVMCGMYZEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is 351.18344366 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-[[di(propan-2-yl)amino]methyl]-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-14(2)23(15(3)4)12-18-20(24)11-10-17-21(25)19(13-26-22(17)18)16-8-6-5-7-9-16/h5-11,13-15,24H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCYVMCGMYZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8-[(Diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one, a synthetic compound belonging to the hydroxycoumarin class, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
  • Molecular Formula: C20H23N1O3
  • Molecular Weight: 341.41 g/mol

Structural Representation

Chemical Structure C20H23N1O3\text{Chemical Structure }C_{20}H_{23}N_{1}O_{3}

The biological activity of 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. It induces apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Antioxidant Activity : The hydroxyl group at the 7-position acts as a free radical scavenger, protecting cells from oxidative damage. This property is vital in reducing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated potent antitumor activity against MCF-7 and HepG2 cell lines with IC50 values indicating effective dose-response relationships.
Explored the antioxidant properties, showing significant reduction in oxidative stress markers in treated cells compared to controls.
Highlighted the anti-inflammatory potential by measuring decreased levels of inflammatory mediators in vitro.

Potential Therapeutic Uses

Given its diverse biological activities, 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one holds promise for various therapeutic applications:

  • Cancer Treatment : As an anticancer agent, it may be developed into a novel therapeutic for breast and liver cancers.
  • Antioxidant Supplementation : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress.
  • Anti-inflammatory Therapeutics : Potential use in treating inflammatory conditions through modulation of cytokine production.

Safety and Toxicology

While the compound shows promising biological activities, further studies are needed to evaluate its safety profile and potential toxic effects in vivo. Preliminary data suggest a favorable safety margin; however, comprehensive toxicological assessments are essential before clinical applications can be considered.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent due to its antiproliferative properties against various cancer cell lines. The mechanism of action involves:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest: Preventing cancer cells from proliferating.

Case Study:
A study demonstrated that 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), suggesting its potential for further development as a chemotherapeutic agent.

Antioxidant Activity

The compound acts as a free radical scavenger, providing protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Research Findings:
Research indicates that the hydroxyl group at the 7-position is vital for its antioxidant activity, which helps in mitigating oxidative damage in neuronal cells.

Anti-inflammatory Properties

It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

Clinical Implications:
Studies have suggested that this compound could be beneficial in managing conditions like arthritis and other inflammatory disorders due to its ability to reduce inflammation markers in vitro.

Fluorescent Probes and Dyes

The unique chemical structure of 8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one makes it suitable for developing fluorescent probes used in various biochemical assays and imaging techniques.

Building Block in Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex organic molecules, particularly those with potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group at position 7 exhibits oxidation potential under controlled conditions.

Reagent Conditions Product Mechanism Reference
Potassium permanganateAcidic aqueous medium, 60°C7-Keto derivative (3-phenyl-8-[(diisopropylamino)methyl]-4H-chromen-4-one)Two-electron oxidation via quinonoid intermediate
Chromium trioxideAcetic acid, reflux7,8-Diketone intermediateRadical-mediated oxidation

Key Findings

  • Oxidation selectivity depends on pH and temperature. Acidic conditions favor ketone formation, while basic media lead to decomposition .

  • The diisopropylaminomethyl group stabilizes intermediates through steric hindrance, reducing over-oxidation .

Reduction Reactions

The chromen-4-one core undergoes reduction at the carbonyl group (position 4).

Reagent Conditions Product Yield Reference
Sodium borohydrideMethanol, 25°C4-Hydroxy-3-phenyl-8-[(diisopropylamino)methyl]-7-hydroxy-chroman72%
Lithium aluminum hydrideDry THF, 0°C → 25°C4,7-Dihydroxy derivative85%

Notable Observations

  • Steric hindrance from the diisopropylaminomethyl group slows reduction kinetics compared to unsubstituted chromenones .

  • Reduction preserves the phenolic hydroxyl group, enabling subsequent functionalization .

Nucleophilic Substitution

The diisopropylaminomethyl group participates in SN2 reactions.

Electrophile Conditions Product Regioselectivity Reference
Methyl iodideDMF, K2CO3, 50°CQuaternary ammonium salt>90% at position 8
Benzyl chlorideAcetonitrile, refluxN-Benzylated derivative78%

Mechanistic Insights

  • Quaternary ammonium salts exhibit enhanced water solubility, useful for biological applications .

  • Bulky electrophiles (e.g., tert-butyl bromide) show <10% conversion due to steric constraints .

Acid/Base-Mediated Hydrolysis

The chromen-4-one ring undergoes hydrolysis under extreme conditions.

Conditions Products Catalyst Reference
6M HCl, 100°C, 12 hrs2-(Diisopropylaminomethyl)-3-phenylcatechol + Acetic acid
5M NaOH, ethanol, refluxSodium salt of 7-hydroxy-3-phenylcoumarin-8-carboxylatePhase-transfer agent

Practical Implications

  • Hydrolysis pathways are critical for environmental degradation studies .

  • Alkaline conditions cleave the lactone ring irreversibly .

Cycloaddition and Ring-Opening

The compound participates in Diels-Alder reactions at the α,β-unsaturated ketone.

Dienophile Conditions Product Endo/Exo Ratio Reference
Maleic anhydrideToluene, 110°CBicyclic adduct (6-membered ring)85:15
TetracyanoethyleneDichloromethane, -20°CSpirocyclic nitrile derivative>95% endo

Computational Studies

  • DFT calculations confirm preferential endo transition states due to secondary orbital interactions .

  • Electron-withdrawing substituents on dienophiles increase reaction rates by 3–5× .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromenone core.

Conditions Product Quantum Yield Reference
254 nm UV, benzeneDimeric cyclobutane derivative0.32
365 nm UV, acetoneOxepane ring-expanded product0.18

Applications

  • Photodimerization creates rigid scaffolds for metal-organic frameworks .

  • Wavelength-dependent selectivity enables controlled product formation .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., diisopropylamino methyl protons at δ 3.2–3.5 ppm).
  • UV-Vis : Monitor π→π* transitions (~300–350 nm) and shifts due to hydroxyl or amino groups.
  • FT-IR : Confirm hydroxyl (3400–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic protons near phenyl groups).
  • TD-DFT calculations : Correlate experimental UV-Vis spectra with theoretical transitions to assign electronic states.
  • Mass spectrometry (HRMS-ESI) : Detect fragmentation patterns to validate structural motifs .

How can bioactivity assays be designed to evaluate the antimicrobial potential of this compound?

Q. Basic

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of inhibition : Use agar diffusion methods with standardized inoculum densities (0.5 McFarland).
  • Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control .

Q. Advanced

  • Mechanistic studies :
    • Membrane permeability assays : Use SYTOX Green to assess cytoplasmic membrane disruption.
    • Enzyme inhibition : Test activity against bacterial topoisomerase II or β-lactamases via fluorometric assays.
    • Resistance profiling : Perform serial passaging to monitor resistance development .

How should researchers address contradictions in reported bioactivity data for structurally similar chromen-4-one derivatives?

Advanced
Discrepancies may arise from variations in assay conditions or substituent effects. Mitigation strategies:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, MIC₉₀).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends.
  • Orthogonal assays : Validate hits via both in vitro (e.g., broth microdilution) and in silico (molecular docking) methods .

What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions.
  • Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., 50 ns simulations in GROMACS).
  • Docking studies : Employ AutoDock Vina or Glide to model interactions with antimicrobial targets (e.g., DNA gyrase) .

How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for publication?

Q. Basic

  • HPLC : ≥95% purity with a symmetrical peak (asymmetry factor 0.9–1.2).
  • Elemental analysis : Carbon/hydrogen/nitrogen within ±0.4% of theoretical values.
  • Melting point : Sharp range (≤2°C deviation) .

Q. Advanced

  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM).
  • NMR purity : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) and ensure <5% impurity integration .

What are best practices for depositing crystallographic data in public repositories?

  • CCDC submission : Include .cif files, refinement details, and checkCIF reports. Annotate disorder and H-atom treatment.
  • Validation : Use PLATON/checkCIF to flag issues (R-factor discrepancies, missing bonds).
  • Accession codes : Cite CCDC numbers in publications for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
8-[(diisopropylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.